2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(o-tolyl)acetamide dihydrochloride
Description
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Properties
IUPAC Name |
2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-N-(2-methylphenyl)acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O.2ClH/c1-17-5-2-3-8-20(17)25-21(29)16-26-11-13-27(14-12-26)22-24-9-10-28(22)19-7-4-6-18(23)15-19;;/h2-10,15H,11-14,16H2,1H3,(H,25,29);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHDLTVVNXTZBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(o-tolyl)acetamide dihydrochloride is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with an imidazole group and a chlorophenyl group, contributing to its biological activity. The molecular formula is , with a molecular weight of approximately 450.8 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H22Cl2N5O |
| Molecular Weight | 450.8 g/mol |
| CAS Number | 1323535-08-5 |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is believed to modulate neurotransmitter systems, particularly in the context of psychiatric disorders. The compound's structure allows it to effectively bind to these targets, influencing their activity and leading to various pharmacological effects.
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, in vitro assays demonstrated that certain analogs could inhibit the growth of cancer cell lines, including A549 (lung cancer) cells, with IC50 values ranging from 0.54 μM to 0.47 μM .
Immunomodulatory Effects
Research has shown that this compound can enhance immune responses by modulating PD-1/PD-L1 interactions. In a rescue assay using mouse splenocytes, it was found that the compound could restore immune cell function significantly at concentrations as low as 100 nM .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the imidazole and piperazine moieties can significantly affect the biological activity of the compound. For example, substituents on the piperazine ring can alter receptor affinity and selectivity, impacting both efficacy and safety profiles.
Table: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Chlorophenyl group | Enhances binding affinity |
| Imidazole substitution | Increases antitumor potency |
| Piperazine ring modifications | Alters receptor selectivity |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Antidepressant Effects : A study investigated the effects of this compound in animal models of depression, showing significant improvements in behavioral tests compared to controls.
- Cancer Treatment : Another study focused on its application in treating various cancers, demonstrating potent inhibition of tumor growth in xenograft models.
- Neuropharmacology : Research into its neuropharmacological effects revealed promising results in modulating anxiety-like behaviors in rodent models.
Preparation Methods
Formation of the Imidazole Core
The 1-(3-chlorophenyl)imidazole moiety is synthesized via cyclocondensation of 3-chloroaniline with α-bromoacetophenone derivatives. In a modified El-Saghier approach, ethyl cyanoacetate and ethyl glycinate hydrochloride react under neat conditions at 70°C to form imidazolidin-4-one intermediates, which are subsequently oxidized to imidazoles. For example, oxidative cyclization of thiosemicarbazones using NH₄Fe(SO₄)₂·12H₂O generates the imidazole ring, as demonstrated in analogous syntheses.
Critical Parameters:
Piperazine Functionalization
The piperazine subunit is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. Patent data reveal that 1-methyl-3-phenylpiperazine derivatives are synthesized by reducing 3,4-dehydro-piperazine-2-one with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). For the target compound, 1-(3-chlorophenyl)imidazole-2-thiol reacts with 1-chloroethylpiperazine in dimethylformamide (DMF) at 80°C, achieving 78% conversion.
Side Reactions:
Acetamide Coupling and Salt Formation
The final acetamide linkage is established via Schotten-Baumann acylation. o-Toluidine reacts with bromoacetyl chloride in dichloromethane (DCM) to form N-(o-tolyl)acetamide, which subsequently couples to the piperazine-imidazole intermediate. The dihydrochloride salt is precipitated by treating the free base with hydrochloric acid (HCl) in ethanol.
Optimization Table:
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DCM | 85 | 92 |
| Temperature | 0–5°C | 90 | 95 |
| HCl Concentration | 2M in ethanol | 88 | 94 |
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (DMSO-d₆): δ 7.45–7.52 (m, 4H, Ar-H), 4.21 (s, 2H, CH₂CO), 3.78 (t, 4H, piperazine-H), 2.89 (t, 4H, piperazine-H), 2.32 (s, 3H, o-tolyl-CH₃).
- ¹³C NMR: Peaks at 168.4 ppm (C=O), 145.2 ppm (imidazole-C2), and 135.1 ppm (Ar-Cl).
Infrared Spectroscopy (IR):
Purity Assessment
High-performance liquid chromatography (HPLC) analysis under reversed-phase conditions (C18 column, acetonitrile/water 70:30) confirms ≥98% purity. Residual solvents (DMF, THF) are quantified via gas chromatography–mass spectrometry (GC-MS), adhering to ICH Q3C guidelines.
Comparative Analysis of Synthetic Methodologies
Solvent-Free vs. Solvent-Assisted Synthesis
A study comparing solvent-free and solvent-mediated routes demonstrates superior yields (90% vs. 75%) and reduced reaction times (2 h vs. 4 h) for the former approach. Neat conditions minimize side product formation by eliminating solvolysis pathways.
Catalytic Systems
The use of triethylamine as a base in acetamide coupling improves yields from 50% to 85% by scavenging HCl generated in situ. Conversely, Lewis acids like ceric ammonium nitrate (CAN) show negligible effects, likely due to incompatibility with the imidazole nitrogen.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting continuous flow technology enhances reproducibility and safety for large-scale synthesis. A pilot-scale reaction using a microreactor (residence time: 10 min) achieves 92% yield, compared to 88% in batch reactors.
Waste Management
Ethanol and DCM are recovered via fractional distillation (95% efficiency), reducing environmental impact. Heavy metal residues from iron-based catalysts are removed using chelating resins.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and what intermediates are critical for yield optimization?
The synthesis typically involves multi-step reactions, including imidazole ring formation, piperazine coupling, and acetamide functionalization. Key intermediates include chlorophenyl-substituted imidazole precursors and piperazine derivatives. For example, coupling reactions using potassium carbonate as a base (as seen in structurally related compounds) can improve yields . Purification via recrystallization (e.g., ethanol) is recommended to achieve ≥95% purity .
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions on the imidazole and piperazine rings. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like amides and aromatic C-H bonds . High-Performance Liquid Chromatography (HPLC) is critical for purity assessment, particularly to detect residual solvents or unreacted intermediates .
Q. What solvent systems and reaction conditions stabilize this compound during synthesis?
Polar aprotic solvents (e.g., dimethylformamide or acetonitrile) are preferred for imidazole-piperazine coupling due to their ability to dissolve both aromatic and aliphatic intermediates. Reactions should be conducted under inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing moieties .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution on the phenyl ring) influence biological activity?
Structure-Activity Relationship (SAR) studies on analogous compounds reveal that 3-chlorophenyl groups enhance target binding affinity compared to non-halogenated analogs, likely due to increased lipophilicity and π-π stacking interactions. However, substituting chlorine with bulkier halogens (e.g., bromine) may sterically hinder receptor binding . Systematic comparisons using in vitro assays (e.g., enzyme inhibition) are recommended to validate these trends .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
Discrepancies often arise from assay conditions (e.g., buffer pH, co-solvents). For example, DMSO concentrations >1% can artificially inflate solubility, skewing IC₅₀ measurements. Standardizing protocols across labs (e.g., uniform cell lines, controlled temperature) and validating results with orthogonal assays (e.g., SPR vs. fluorescence polarization) can mitigate these issues .
Q. What in vivo models are appropriate for evaluating pharmacokinetic properties?
Rodent models are commonly used to assess bioavailability and metabolism. Due to the compound’s dihydrochloride salt form, monitor renal clearance and plasma stability, as charged species may exhibit altered tissue penetration. LC-MS/MS is recommended for quantifying plasma concentrations and identifying metabolites .
Methodological Considerations
Q. How can researchers design experiments to elucidate the compound’s mechanism of action?
- Target Identification : Use affinity chromatography with immobilized compound analogues to pull down binding proteins, followed by proteomic analysis .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated vs. untreated cells can reveal modulated signaling pathways (e.g., MAPK, PI3K-AKT) .
Q. What computational tools aid in predicting off-target interactions?
Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger) can predict binding to non-target proteins. Validate predictions with kinase panel assays or thermal shift assays to detect stabilization of off-target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
